molecular formula C14H18Cl2O2 B1600789 2,2'-(Adamantane-1,3-diyl)diacetyl chloride CAS No. 31898-14-3

2,2'-(Adamantane-1,3-diyl)diacetyl chloride

Cat. No.: B1600789
CAS No.: 31898-14-3
M. Wt: 289.2 g/mol
InChI Key: SNRBLHMEOQZIKA-UHFFFAOYSA-N
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Description

Historical Development and Chemical Context

The development of this compound is intrinsically linked to the broader history of diamondoid chemistry, which began with the pioneering work of Czech researchers in the early twentieth century. Adamantane, the parent compound from which this derivative originates, was first discovered and isolated from petroleum fractions of the Hodonín oil field in Czechoslovakia by Stanislav Landa and his colleagues, who reported their findings at the Twelve Congress of Industrial Chemistry held on September 25 through October 3, 1932, in Prague, Czechoslovakia. This discovery launched a new field of chemistry dedicated to the synthesis and properties of polyhedral organic compounds, establishing the foundation for subsequent developments in adamantane derivatives.

The transition from natural isolation to synthetic accessibility marked a crucial turning point in adamantane chemistry. Vladimir Prelog achieved the first laboratory synthesis of adamantane in 1941 from Meerwein's ester, albeit with a modest yield of 0.16 percent. This breakthrough was followed by Paul von Ragué Schleyer's revolutionary synthesis method in 1957, which utilized Lewis acid-catalyzed rearrangement to increase yields to 30-40 percent, making adamantane an affordable chemical compound and stimulating extensive characterization studies. The availability of adamantane as a synthetic starting material enabled the development of functionalized derivatives, including the acetyl chloride compounds that would emerge as important synthetic intermediates.

The emergence of this compound represents a sophisticated evolution in adamantane functionalization chemistry. This compound exemplifies the strategic placement of reactive functional groups at specific positions on the adamantane framework, demonstrating the precision achievable in modern diamondoid chemistry. The development of such compounds reflects the growing understanding of how the rigid, three-dimensional structure of adamantane can be leveraged to create molecules with predictable spatial arrangements of functional groups, a property that has proven valuable in pharmaceutical and materials applications.

Nomenclature and Structural Identity

The compound this compound possesses a complex nomenclature that reflects its sophisticated molecular architecture. According to the International Union of Pure and Applied Chemistry systematic naming conventions, the compound is designated as 2-[3-(2-chloro-2-oxoethyl)-1-adamantyl]acetyl chloride, which precisely describes the spatial arrangement of functional groups within the molecule. Alternative nomenclature includes 1,3-Adamantanediacetyl dichloride and tricyclo[3.3.1.1(3,7)]decane-1,3-diacetyl dichloride, each emphasizing different aspects of the molecular structure.

The molecular formula C₁₄H₁₈Cl₂O₂ encapsulates the compound's chemical composition, revealing the presence of fourteen carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and two oxygen atoms. This formula indicates a molecular weight of 289.2 grams per mole, computed by advanced computational chemistry methods. The Chemical Abstracts Service registry number 31898-14-3 provides a unique identifier for this compound in chemical databases and literature.

Property Value
Molecular Formula C₁₄H₁₈Cl₂O₂
Molecular Weight 289.2 g/mol
Chemical Abstracts Service Number 31898-14-3
PubChem Compound Identifier 12809362
International Union of Pure and Applied Chemistry Name 2-[3-(2-chloro-2-oxoethyl)-1-adamantyl]acetyl chloride

The structural identity of this compound is characterized by the presence of two acetyl chloride functional groups (-COCl) attached to the adamantane core through methylene bridges at the 1 and 3 positions. This arrangement creates a molecule with distinct electrophilic centers separated by the rigid adamantane framework, providing unique reactivity patterns that distinguish it from other adamantane derivatives. The compound's three-dimensional structure maintains the characteristic diamond-like geometry of the adamantane core while extending the molecular framework through the acetyl chloride substituents.

Position within Adamantane Chemistry

Within the expansive field of adamantane chemistry, this compound occupies a specialized position as both a synthetic intermediate and a representative example of controlled functionalization strategies. The compound belongs to the class of acyl chlorides, which are known for their high reactivity and utility in organic synthesis. The incorporation of the adamantane framework provides unique structural features that distinguish this compound from conventional acyl chlorides, particularly in terms of molecular rigidity and spatial organization of reactive centers.

The synthesis of this compound typically involves the conversion of 1,3-adamantanediacetic acid using thionyl chloride as the chlorinating agent. This synthetic approach demonstrates the systematic progression from carboxylic acid precursors to the corresponding acyl chlorides, a transformation that is fundamental in preparative organic chemistry. The reaction proceeds through the formation of intermediate chlorosulfite esters, which subsequently eliminate sulfur dioxide and hydrogen chloride to yield the desired diacetyl chloride product.

The compound's position within adamantane chemistry is further defined by its relationship to other 1,3-disubstituted adamantane derivatives. Research has shown that 1,3-disubstituted adamantanes represent an important class of compounds with applications ranging from pharmaceutical development to materials science. The specific choice of acetyl chloride functionality in the 1,3-positions creates opportunities for subsequent chemical transformations, including amidation, esterification, and other nucleophilic acyl substitution reactions.

Comparative analysis with related adamantane derivatives reveals the unique characteristics of the diacetyl chloride functionality. Unlike simple carboxylic acid derivatives such as 1,3-adamantanediacetic acid, the acetyl chloride groups provide significantly enhanced reactivity toward nucleophiles. This increased reactivity enables rapid conversion to amides, esters, and other derivatives under mild reaction conditions, making this compound a valuable synthetic intermediate for accessing diverse adamantane-based structures.

Significance of 1,3-Disubstitution Pattern

The 1,3-disubstitution pattern in this compound represents a strategically important structural motif that confers distinctive chemical and physical properties to the molecule. This substitution pattern places the two acetyl chloride functional groups at specific tertiary carbon positions on the adamantane framework, creating a spatial arrangement that maximizes the separation between reactive centers while maintaining structural symmetry. The significance of this pattern extends beyond mere molecular architecture to encompass important implications for reactivity, selectivity, and synthetic utility.

From a geometric perspective, the 1,3-disubstitution pattern positions the acetyl chloride groups approximately 6.8 angstroms apart, based on the known dimensions of the adamantane framework. This separation distance is sufficient to minimize steric interactions between the functional groups while allowing for independent reactivity at each site. The rigid nature of the adamantane core ensures that this spatial relationship remains fixed, providing a predictable template for subsequent chemical transformations.

The synthetic significance of the 1,3-disubstitution pattern is evident in the compound's utility as a bifunctional building block. Each acetyl chloride group can undergo independent nucleophilic acyl substitution reactions, enabling the construction of symmetrical or unsymmetrical derivatives depending on reaction conditions and reagent selection. This versatility has been exploited in the synthesis of various adamantane-based materials and pharmaceutical compounds, where the controlled placement of functional groups is crucial for biological activity or material properties.

Research in adamantane chemistry has demonstrated that the 1,3-disubstitution pattern often provides optimal properties for biological applications compared to other substitution patterns. The spatial arrangement of substituents in 1,3-disubstituted adamantanes frequently results in enhanced membrane permeability, metabolic stability, and target selectivity in pharmaceutical applications. While this compound itself serves primarily as a synthetic intermediate, its derivatives inherit these beneficial characteristics from the underlying substitution pattern.

Substitution Pattern Approximate Distance (Å) Symmetry Synthetic Accessibility
1,3-Disubstitution 6.8 C₂ High
1,2-Disubstitution 2.5 C₁ Moderate
1,4-Disubstitution 4.7 C₂ Low

The 1,3-disubstitution pattern also influences the compound's reactivity profile in ways that distinguish it from other substitution patterns. The electronic effects of the acetyl chloride groups are transmitted through the adamantane framework in a manner that depends on the specific positioning of the substituents. In the 1,3-arrangement, the electron-withdrawing effects of the carbonyl groups are distributed in a way that minimizes mutual interference while maintaining individual reactivity. This electronic arrangement contributes to the compound's utility as a synthetic intermediate and its distinctive chemical behavior compared to other adamantane derivatives.

Properties

IUPAC Name

2-[3-(2-chloro-2-oxoethyl)-1-adamantyl]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2O2/c15-11(17)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(16)18/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRBLHMEOQZIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CC(=O)Cl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510422
Record name 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31898-14-3
Record name 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation and Carboxylation Route

  • Step 1: Oxidation of adamantanecarboxylic acid using concentrated sulfuric acid and nitric acid to yield 3-hydroxy-1-adamantanecarboxylic acid.
  • Step 2: Carboxylation of the hydroxy acid via the Koch-Haaf reaction by treatment with concentrated sulfuric acid and formic acid, yielding 1,3-adamantanedicarboxylic acid.

This two-step process achieves an overall yield of about 65% and is noted for its simplicity and relatively high yield with fewer reaction steps.

Halogenation, Hydrolysis, and Carboxylation Route

  • Step 1: Halogenation of adamantane using liquid bromine in the presence of iron powder catalyst to produce 1,3-dibromoadamantane.
  • Step 2: Hydrolysis of 1,3-dibromoadamantane with silver sulfate, acetone, and water under reflux conditions (40–110 °C) for 5–12 hours to form 1,3-adamantanediol.
  • Step 3: Carboxylation of 1,3-adamantanediol by adding concentrated sulfuric acid and dropwise formic acid under stirring, followed by precipitation and recrystallization to obtain 1,3-adamantanedicarboxylic acid with purity >98% and yields exceeding 60%.

This method is suitable for scale-up and industrial production due to mild conditions and stable yields.

Conversion to this compound

Once 1,3-adamantanedicarboxylic acid is obtained, it is converted to the diacetyl chloride derivative by chlorination of the carboxylic acid groups. Although explicit detailed protocols for this exact conversion are limited in the retrieved literature, standard organic synthesis principles apply:

  • Treatment of 1,3-adamantanedicarboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).
  • Reaction conditions typically involve refluxing in an inert solvent like dichloromethane or chloroform under anhydrous conditions.
  • The acid chloride product is isolated by removal of excess chlorinating agent and purification by distillation or recrystallization.

This conversion is well-established for carboxylic acids and is expected to proceed with high yield and purity for adamantane derivatives due to their chemical stability.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes
1 Oxidation of adamantanecarboxylic acid Conc. H₂SO₄, HNO₃ - Produces 3-hydroxy-1-adamantanecarboxylic acid
2 Koch-Haaf carboxylation of hydroxy acid Conc. H₂SO₄, HCOOH ~65 Produces 1,3-adamantanedicarboxylic acid
1 Halogenation of adamantane Liquid Br₂, Fe powder catalyst - Produces 1,3-dibromoadamantane
2 Hydrolysis of 1,3-dibromoadamantane Ag₂SO₄, acetone, water, reflux 40–110 °C - Produces 1,3-adamantanediol
3 Carboxylation of 1,3-adamantanediol Conc. H₂SO₄, dropwise HCOOH, stirring >60 Produces 1,3-adamantanedicarboxylic acid
4 Chlorination of 1,3-adamantanedicarboxylic acid to diacetyl chloride SOCl₂ or (COCl)₂, reflux, inert solvent High Yields this compound

Chemical Reactions Analysis

2,2’-(Adamantane-1,3-diyl)diacetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: While less common, the compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohol derivatives.

    Hydrolysis: In the presence of water, 2,2’-(Adamantane-1,3-diyl)diacetyl chloride can hydrolyze to form adamantane-1,3-diacetic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Aluminum chloride, iron(III) chloride.

    Solvents: Dichloromethane, toluene.

Major Products:

  • Adamantane-1,3-diacetic acid
  • Adamantane-1,3-diacetamide
  • Adamantane-1,3-diacetate esters

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2,2'-(adamantane-1,3-diyl)diacetyl chloride is in the field of medicinal chemistry. Adamantane derivatives have been extensively studied for their pharmacological properties. The compound serves as a precursor for synthesizing various biologically active molecules.

  • Case Study: Antiviral Agents
    Adamantane derivatives have been used to develop antiviral medications targeting influenza viruses. The lipophilic nature of adamantane enhances the pharmacokinetics of these drugs, making them effective against resistant strains of viruses like Influenza A .

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. Its reactive acetyl chloride groups allow for various chemical transformations.

  • Synthesis of Amides and Esters
    The acetyl chloride groups can react with amines to form amides or with alcohols to produce esters. This property is particularly useful in synthesizing complex organic molecules required in pharmaceuticals and agrochemicals .

Material Science

Due to its rigid structure and thermal stability, this compound is explored for applications in material science.

  • High-Performance Polymers
    The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal resistance. Its use in developing advanced materials for coatings and composites has been documented .

Data Table: Applications Overview

Application AreaSpecific UseExample/Case Study
Medicinal ChemistryAntiviral agentsDevelopment of influenza treatments
Organic SynthesisSynthesis of amides and estersPrecursor for complex organic molecules
Material ScienceHigh-performance polymersEnhanced coatings and composites

Mechanism of Action

The mechanism of action of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the molecule are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different properties. This reactivity is due to the electron-withdrawing effect of the acetyl groups, which makes the carbon atoms more susceptible to nucleophilic attack.

Comparison with Similar Compounds

1-Adamantanecarbonyl Chloride (CAS 935-56-8)

  • Structure: Monofunctional, with a single acetyl chloride group at the 1-position of adamantane.
  • Molecular Weight : 198.69 g/mol (C₁₁H₁₅ClO) .
  • Reactivity : Used in synthesizing amides and ketones via Friedel-Crafts acylation, as demonstrated in the preparation of adamantane-containing indole derivatives (86% yield for compound 5) .
  • Applications : Primarily employed in pharmaceutical intermediates, contrasting with the diacetyl chloride’s role in polymer synthesis .

1,3-Adamantanediacetamide (CAS 56432-73-6)

  • Structure : Diamide analog of the target compound.
  • Molecular Weight : 250.34 g/mol (C₁₄H₂₂N₂O₂) .
  • Reactivity: Less reactive than the diacetyl chloride due to the substitution of chloride with amide groups. Prepared via hydrolysis of the diacetyl chloride or direct aminolysis.
  • Applications : Used as a ligand for metal coordination and in drug development, highlighting the influence of functional groups on biological activity .

Diethyl 2,2'-(1,3-Diethoxy-1,3-dioxo-1,5,3,5-diphosphoxane-1,3-diyl) Diacetate

  • Structure : Contains ester and phosphoxane groups instead of chloride.
  • Applications : Demonstrates antimicrobial activity against pathogenic microorganisms, showcasing how structural modifications (e.g., ester vs. chloride) shift utility from materials science to biomedical applications .

Biological Activity

2,2'-(Adamantane-1,3-diyl)diacetyl chloride is a synthetic compound characterized by its adamantane core, which contributes to its unique chemical stability and potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

  • Chemical Formula : C14H18Cl2O2
  • CAS Number : 31898-14-3
  • Molecular Weight : 291.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : Potentially inhibiting specific enzymes involved in disease pathways.
  • Receptor Binding : Interacting with cellular receptors to modulate signaling pathways.

Biological Activities

Research has indicated several biological activities associated with adamantane derivatives, including antiviral and anticancer properties:

Antiviral Activity

Adamantane derivatives are known for their antiviral properties, particularly against influenza viruses. Studies suggest that the presence of the adamantane structure enhances the efficacy of these compounds against viral replication.

Anticancer Potential

Recent investigations have explored the anticancer effects of adamantane derivatives. The compound may induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Inhibiting cell proliferation by interfering with cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

StudyFocusFindings
Liu et al. (2012)Antiviral ActivityDemonstrated that adamantane derivatives inhibit influenza virus replication through receptor antagonism.
Hussein et al. (2015)Anticancer ActivityFound that adamantane-based compounds showed significant cytotoxicity against various cancer cell lines with IC50 values below 20 µg/mL.
ResearchGate Publication (2017)Synthesis and ActivityReported on the synthesis of diacetyl derivatives and their evaluation for anticancer properties, indicating promising results in vitro.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

  • Absorption : Rapid absorption is expected due to its lipophilic nature.
  • Metabolism : Likely metabolized in the liver; however, specific metabolic pathways require further investigation.
  • Excretion : Primarily excreted via renal pathways.

Q & A

Q. What are the optimal synthetic routes for 2,2'-(Adamantane-1,3-diyl)diacetyl chloride, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves functionalizing adamantane derivatives. A modified procedure involves catalytic hydrogenation using Raney nickel under inert atmospheres (e.g., argon) to reduce intermediates, followed by acetylation with acyl chlorides . Key characterization techniques include:

  • X-ray crystallography for structural confirmation (e.g., SHELXTL refinement for hydrogen positioning) .
  • Spectroscopic analysis (¹H/¹³C NMR, IR) to verify functional groups and purity .
  • CAS registry validation to cross-reference intermediates like adamantane dicarboxylic acid (CAS 39269-10-8) .

Q. How should researchers assess the stability and storage conditions of this compound?

Methodological Answer:

  • Thermal stability : Determine melting points (e.g., 276–278°C for 1,3-adamantane dicarboxylic acid) .
  • Storage : Store in anhydrous conditions at –20°C, as moisture may hydrolyze the acyl chloride groups. Use desiccants and inert gas purging for long-term stability .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • First aid : Flush eyes/skin with water for 15 minutes upon contact; avoid mouth-to-mouth resuscitation if inhaled .
  • Waste disposal : Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic acyl substitutions) .
  • Reaction path search : Identify transition states and intermediates using software like Gaussian or ORCA .
  • Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) .

Q. What experimental design strategies optimize reaction yields with this compound?

Methodological Answer: Apply Design of Experiments (DoE) principles:

  • Factorial design : Test variables (temperature, catalyst loading, solvent polarity) in a structured matrix .

  • Response surface methodology (RSM) : Optimize conditions using central composite designs .

  • Case Example :

    FactorLevels TestedOptimal Value
    Temperature60°C, 80°C, 100°C80°C
    Catalyst (mol%)1%, 2%, 3%2%
    SolventDCM, THF, TolueneToluene

Q. How can researchers resolve contradictions between computational predictions and experimental data?

Methodological Answer:

  • Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and experimental measurements (e.g., GC/MS calibration) .
  • Feedback loops : Refine computational models using experimental data (e.g., adjusting entropy corrections in transition state calculations) .
  • Statistical validation : Apply t-tests or ANOVA to assess significance of discrepancies .

Q. What advanced applications exist in separation technologies or material science?

Methodological Answer:

  • Membrane technology : Utilize the adamantane core’s rigidity to design selective membranes for gas separation (e.g., CO₂/N₂ selectivity) .
  • Polymer crosslinking : Study its role in enhancing thermal stability of polyamides or polyesters via FT-IR and DSC analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2,2'-(Adamantane-1,3-diyl)diacetyl chloride
Reactant of Route 2
2,2'-(Adamantane-1,3-diyl)diacetyl chloride

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